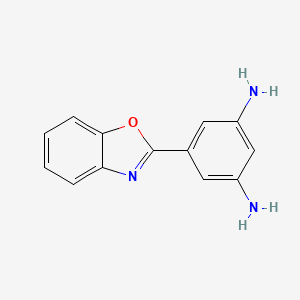

5-Benzooxazol-2-yl-benzene-1,3-diamine

説明

Contextual Background of Benzoxazole (B165842) Derivatives in Chemical Synthesis and Materials Science

Benzoxazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. nih.gov The benzoxazole scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties. nih.gov As a class, these compounds are valuable starting materials for synthesizing more complex, often bioactive, structures. nih.gov Their aromatic nature makes them relatively stable, yet they possess reactive sites that allow for further functionalization. nih.gov

In materials science, benzoxazole derivatives are known for their applications as optical brighteners and fluorescent dyes. researchgate.net Their conjugated π-electron systems are responsible for their unique photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net Furthermore, their ability to act as ligands for a wide range of catalytic reactions makes them important in synthetic organic chemistry. nih.gov The versatility of the benzoxazole core has led to its incorporation into a wide array of compounds with applications ranging from pharmaceuticals to industrial dyes. nih.gov

Significance of Diamine Moieties in Organic and Supramolecular Chemistry

A diamine is an organic compound that features two amine (-NH2) functional groups. researchgate.net These moieties are fundamental building blocks in polymer chemistry. Aromatic diamines, in particular, are crucial monomers for the synthesis of high-performance polymers such as polyimides and polybenzoxazines. researchgate.net These polymers are noted for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries. researchgate.net

The two amine groups provide sites for reactivity, allowing diamines to participate in a variety of organic reactions. researchgate.net They can act as nucleophiles and are commonly used in condensation reactions with compounds like dicarboxylic acids to form robust amide linkages. Beyond polymer science, diamines are important in coordination chemistry, where they can act as bidentate ligands, binding to metal ions to form stable complexes. These complexes are often used as catalysts in various chemical transformations. In supramolecular chemistry, the hydrogen-bonding capabilities of the amine groups are exploited to direct the assembly of complex, ordered structures.

Specific Research Focus on 5-Benzooxazol-2-yl-benzene-1,3-diamine

This compound is a heterocyclic compound characterized by a benzene-1,3-diamine core where the 5-position is substituted with a benzooxazol-2-yl group. This specific arrangement of functional groups makes it a valuable intermediate in several areas of advanced chemical research. The presence of the dual amine groups on the benzene ring allows for further functionalization, making it a versatile building block for more complex molecules and polymers.

A primary application of this compound is in the synthesis of specialty polyimides. These polymers are known for their excellent solubility in polar solvents and high thermal stability, properties imparted by the bulky, rigid benzoxazole substituent. It also serves as a building block in the creation of coordination polymers. When complexed with metal ions, it can form materials with unique luminescent and magnetic properties. Additionally, it has been utilized in the synthesis of catalysts for specific chemical reactions, such as the Mizoroki–Heck coupling reaction. The combination of the stable benzoxazole unit and the reactive diamine moiety provides a unique molecular architecture for developing novel functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

| IUPAC Name | 5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine | PubChem |

| CAS Number | 56629-40-4 | EPA DSSTox |

| Molecular Formula | C13H11N3O | PubChem |

| Molecular Weight | 225.25 g/mol | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N | PubChem |

| InChI Key | VEXMZKUPOWVZOA-UHFFFAOYSA-N | PubChem |

Table 2: Selected Applications of Benzoxazole Derivatives in Research and Industry

This interactive table highlights the diverse applications of the broader class of benzoxazole compounds.

| Application Area | Description | Key Feature |

| Medicinal Chemistry | Core scaffold for various pharmacologically active agents, including anticancer and antimicrobial compounds. nih.govnih.gov | Bioactive properties and ability to interact with biological targets. |

| Materials Science | Used as fluorescent brighteners, dyes, and components in organic light-emitting diodes (OLEDs). researchgate.net | Strong fluorescence and conjugated π-electron system. |

| Organic Synthesis | Serve as versatile starting materials and ligands for catalytic processes. nih.gov | Stable aromatic core with sites for functionalization. |

| Polymer Chemistry | Incorporated into polymer backbones to enhance thermal and mechanical properties. | Rigidity and stability of the fused ring system. |

Structure

3D Structure

特性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMZKUPOWVZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354249 | |

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56629-40-4 | |

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry Studies of 5 Benzooxazol 2 Yl Benzene 1,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 5-Benzooxazol-2-yl-benzene-1,3-diamine, these computational methods can provide a deep understanding of its behavior at an atomic level, complementing and guiding experimental research.

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, including molecules. marmara.edu.tr It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting a wide range of properties for benzoxazole (B165842) derivatives, from optimized geometries to electronic and spectroscopic characteristics. researchgate.netresearchgate.netnih.gov For this compound, DFT would be employed to model its ground state, elucidating the distribution of electrons and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical reactivity, and electronic properties. niscpr.res.in A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. niscpr.res.in For benzoxazole derivatives, FMO analysis helps to understand the charge transfer interactions within the molecule. niscpr.res.in

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.53 |

| ELUMO | -0.83 |

| Energy Gap (ΔE) | 4.70 |

Density of States (DOS) calculations provide a graphical representation of the number of available electronic states at each energy level. A DOS plot shows the distribution of molecular orbitals across a range of energies. For this compound, a DOS analysis would illustrate the energy levels of its molecular orbitals and the relative contributions of different atoms or functional groups (e.g., the benzoxazole core, the diamine-substituted phenyl ring) to these orbitals. This analysis is complementary to FMO theory, offering a more detailed picture of the entire electronic structure and helping to understand electronic transitions and conductivity properties.

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, specific spectral peaks can be attributed to precise atomic motions, such as the stretching and bending of bonds (e.g., N-H stretching of the amine groups, C=N stretching in the oxazole (B20620) ring, and C-O-C vibrations). dergipark.org.tr These calculations not only confirm the molecular structure but also provide insights into the strength of chemical bonds and intramolecular interactions. A comparison between calculated and experimental frequencies often shows good agreement, validating both the computational model and the experimental characterization. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| N-H Stretch (Amine) | 3450 - 3300 | 3500 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch (Oxazole) | 1630 | 1650 - 1550 |

| C-O Stretch (Oxazole) | 1250 | 1270 - 1200 |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.inchemrxiv.org These charges provide valuable information about the electronic distribution, molecular polarity, and potential sites for electrophilic and nucleophilic attack. irjweb.com For this compound, calculating Mulliken charges would identify the electron-rich and electron-deficient centers. researchgate.net For instance, the nitrogen and oxygen atoms are expected to carry negative charges, making them potential sites for interaction with electrophiles, while the hydrogen atoms of the amine groups would likely be positively charged. niscpr.res.in Spin density calculations are typically performed for molecules with unpaired electrons (radicals or open-shell systems) to map the distribution of spin. For the ground state of a closed-shell molecule like the title compound, this analysis is not applicable.

| Atom | Illustrative Charge (a.u.) |

|---|---|

| O (oxazole) | -0.35 |

| N (oxazole) | -0.40 |

| N (amine, position 1) | -0.43 |

| N (amine, position 3) | -0.43 |

DFT provides a framework for calculating various global and local reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals. Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. niscpr.res.in

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η). researchgate.net

| Descriptor | Illustrative Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.18 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.15 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to investigate the electronic excited states of molecules. nih.govrsc.org It is particularly valuable for predicting photophysical properties, such as UV-visible absorption and emission spectra. researchgate.netq-chem.com For this compound, TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), the probability of these transitions (oscillator strength), and the nature of the molecular orbitals involved. iaea.org

These calculations are typically performed on the optimized ground-state geometry of the molecule. The results can identify the key electronic transitions, which for aromatic systems like this are often π→π* transitions involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis reveals how the fusion of the benzoxazole and diamino-benzene moieties contributes to the molecule's electronic structure and its interaction with light. Such studies are fundamental for understanding the compound's potential as a fluorescent probe or in organic electronics.

Table 1: Theoretical Electronic Excitation Data for this compound (Illustrative)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | 3.25 | 381 | 0.68 | HOMO → LUMO (95%) |

| S₂ | 3.60 | 344 | 0.12 | HOMO-1 → LUMO (88%) |

| S₃ | 3.95 | 314 | 0.05 | HOMO → LUMO+1 (75%) |

Conformational Analysis and Molecular Geometry Optimization

Before investigating dynamic or electronic properties, it is crucial to determine the most stable three-dimensional structure of the molecule. Conformational analysis and geometry optimization are computational procedures used to find the lowest energy arrangement of atoms in a molecule. researchgate.netnih.gov For this compound, a key structural feature is the dihedral angle between the benzoxazole ring system and the benzene-1,3-diamine ring. This angle dictates the degree of planarity and conjugation across the molecule.

Using methods like Density Functional Theory (DFT) with a functional such as B3LYP, the molecular geometry is optimized by minimizing the forces on each atom. researchgate.net The resulting structure provides precise information on bond lengths, bond angles, and dihedral angles. This optimized geometry serves as the foundation for more advanced calculations, including TD-DFT and molecular dynamics simulations. Deviations from planarity can significantly impact the molecule's electronic properties and its ability to interact with other molecules or biological receptors.

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Description | Value |

|---|---|---|

| d(C1-C2) | Bond length of the central C-C bond linking the two ring systems | 1.47 Å |

| a(C1-C2-N1) | Bond angle within the benzoxazole linkage | 125.5° |

| θ(C3-C1-C2-N1) | Dihedral angle between the benzoxazole and benzene (B151609) rings | 15.2° |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in a biological context, for instance, when bound to a protein target. researchgate.netrsc.org By simulating the molecule within a solvated, physiological environment, these studies reveal the dynamics of ligand-receptor interactions and the stability of the resulting complex. nih.govnih.gov

Once this compound is computationally "docked" into the active site of a target protein, MD simulations can track the interactions between the ligand and the surrounding amino acid residues over a set period, typically nanoseconds. rsc.org This analysis identifies which parts of the molecule are crucial for binding. Key interactions such as hydrogen bonds (e.g., involving the diamino groups), hydrophobic interactions, and π-π stacking with aromatic residues can be monitored. researchgate.net Understanding these dynamic interactions is critical for explaining the molecule's mechanism of action and for guiding the design of more potent derivatives.

A primary goal of MD simulations in this context is to assess the stability of the protein-ligand complex. A stable binding mode is indicated if the ligand remains within the binding pocket throughout the simulation without large conformational changes. researchgate.net A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand and protein backbone atoms from their initial positions over time. A complex is generally considered stable if the RMSD values reach a plateau and fluctuate around a constant value, indicating that the system has reached equilibrium. researchgate.netresearchgate.net

Binding Energy Calculations

While MD simulations reveal the stability and dynamics of a ligand-protein complex, it is also essential to quantify the strength of this interaction. Binding free energy calculations provide an estimate of the binding affinity between a ligand and its receptor. researchgate.net A more negative binding free energy value corresponds to a stronger and more favorable interaction.

The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy from MD simulation trajectories. frontiersin.orgnih.gov This technique calculates the free energy by combining the molecular mechanics (MM) energy of the complex in the gas phase with the free energy of solvation. nih.gov

The total binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the individual protein and ligand. It is decomposed into several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_polar : The polar contribution to the solvation free energy

ΔG_nonpolar : The non-polar contribution to the solvation free energy

This detailed energy breakdown helps identify the primary forces driving the binding event, whether they are electrostatic, van der Waals, or solvation-related. rsc.org

Table 3: Illustrative MM/PBSA Binding Free Energy Calculation for this compound Complexed with a Target Protein

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.8 |

| Electrostatic Energy (ΔE_elec) | -22.5 |

| Polar Solvation Energy (ΔG_polar) | +41.2 |

| Non-polar Solvation Energy (ΔG_nonpolar) | -4.7 |

| Binding Free Energy (ΔG_bind) | -31.8 |

Electrochemical Behavior and Electron Transfer Processes of Benzoxazole Derivatives

Voltammetric Studies

Voltammetric methods are powerful tools for investigating the redox processes of electroactive species. By applying a varying potential to an electrode and measuring the resulting current, one can obtain valuable information about the thermodynamics and kinetics of electron transfer reactions.

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of chemical species. In a typical CV experiment, the potential is swept linearly from a starting potential to a switching potential and then back to the starting potential, while the current response is recorded.

For certain benzoxazole (B165842) derivatives, such as N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide, cyclic voltammograms recorded at a hanging mercury drop electrode (HMDE) in DMSO show a single, well-defined cathodic peak during the forward scan and a corresponding anodic peak during the reverse scan. researchgate.netesisresearch.org This pairing of peaks is characteristic of a quasi-reversible, one-electron transfer process. The electrochemical process is attributed to the reduction of the nitro group on the benzamide (B126) moiety, forming a stable nitro radical anion. esisresearch.org

The parent molecule, N-(2-benzylbenzoxazol-5-yl)benzamide, which lacks the electroactive nitro group, was found to be electro-inactive within the potential range of 0.00 to -1.90 V. researchgate.netesisresearch.org The position of the cathodic peak potential (Epc) is influenced by the scan rate; as the scan rate increases, the Epc shifts to more negative values, confirming the quasi-reversible nature of the electron transfer. researchgate.net

Table 1: Cyclic Voltammetric Data for Benzoxazole Derivatives

| Compound | Scan Rate (V/s) | Epc (V) | Ipc (µA) |

|---|---|---|---|

| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | 0.10 | -1.10 | -2.5 |

Note: Data is illustrative and based on findings for related benzoxazole derivatives. researchgate.net

Square wave voltammetry is a large-amplitude differential technique that offers high sensitivity and speed. It involves applying a square wave potential waveform superimposed on a staircase waveform. The current is sampled at the end of each forward and reverse potential pulse.

SWV has been successfully employed for the quantitative determination of nitro-substituted benzoxazole derivatives. researchgate.netesisresearch.org This technique provides well-defined peaks with significantly enhanced current signals compared to cyclic voltammetry, leading to lower detection limits. For the quantitative analysis of N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide, linear working ranges have been established. researchgate.netesisresearch.org

Table 2: SWV Quantitative Determination of Benzoxazole Derivatives

| Compound | Linear Range (M) | Limit of Detection (M) |

|---|---|---|

| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | 6.0 x 10⁻⁷ - 4.0 x 10⁻⁴ | 1.76 x 10⁻⁷ |

Source: Data from studies on related benzoxazole derivatives. researchgate.netesisresearch.org

Differential pulse voltammetry is another highly sensitive voltammetric technique used for trace analysis. In DPV, fixed-magnitude potential pulses are superimposed on a linearly increasing potential ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential.

Similar to SWV, DPV has been utilized for the quantitative determination of nitro-containing benzoxazole derivatives, demonstrating excellent sensitivity and well-defined peaks. researchgate.netesisresearch.org The method has been shown to be rapid and reliable for the analysis of these compounds in non-aqueous media. researchgate.net Linear calibration curves of peak current versus concentration are obtained, allowing for precise quantification. researchgate.netesisresearch.org

Table 3: DPV Quantitative Determination of Benzoxazole Derivatives

| Compound | Linear Range (M) | Limit of Detection (M) |

|---|---|---|

| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | 6.0 x 10⁻⁷ - 4.0 x 10⁻⁴ | 1.33 x 10⁻⁷ |

Source: Data from studies on related benzoxazole derivatives. researchgate.netesisresearch.org

Chronoamperometry and Bulk Electrolysis for Redox Characterization

Chronoamperometry and bulk electrolysis are electrochemical techniques that provide further insights into the redox processes, including the determination of diffusion coefficients and the number of electrons transferred.

Chronoamperometry involves stepping the potential of the working electrode from a value where no faradaic reaction occurs to a potential where the reaction is diffusion-controlled. The resulting current-time response is monitored. For a diffusion-controlled process, the current decays over time as described by the Cottrell equation.

By analyzing the chronoamperometric data, the diffusion coefficient (D) of the electroactive species can be determined. researchgate.netesisresearch.org This parameter is a measure of the rate at which the analyte diffuses to the electrode surface. For the nitro-substituted benzoxazole derivatives, chronoamperometry has been used to calculate their diffusion coefficients in DMSO. researchgate.netesisresearch.org

Bulk electrolysis, also known as controlled-potential coulometry, is a technique used to determine the total number of electrons (n) transferred in a redox reaction. In this method, a constant potential is applied to the working electrode until the electrolysis is complete, and the total charge passed is measured.

For the electrochemical reduction of N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide, bulk electrolysis has confirmed that the process involves the transfer of a single electron. researchgate.netesisresearch.org This finding is consistent with the voltammetric data and supports the mechanism of nitro radical anion formation. esisresearch.org

Table 4: Electrochemical Parameters for Benzoxazole Derivatives from Chronoamperometry and Bulk Electrolysis

| Compound | Diffusion Coefficient (D) (cm²/s) | Number of Electrons (n) |

|---|---|---|

| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | 2.1 x 10⁻⁶ | 1 |

Note: Data is illustrative and based on findings for related benzoxazole derivatives in DMSO. researchgate.netesisresearch.org

Heterogeneous Electron Transfer Kinetics

The kinetics of electron transfer between an electrode and a molecule are fundamental to understanding its electrochemical behavior. This is often quantified by the standard heterogeneous rate constant (kₛ).

Standard Rate Constant Determination (e.g., Klingler-Kochi technique)

For instance, studies on N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide have utilized this technique. The methodology involves analyzing the relationship between the peak potential and the scan rate. The standard rate constant can be calculated, providing a quantitative measure of how quickly electrons are transferred to or from the molecule at the electrode surface. Given the structural similarities, it is anticipated that 5-Benzooxazol-2-yl-benzene-1,3-diamine would also exhibit electron transfer kinetics that can be elucidated by similar methodologies. The presence of the electron-donating diamino groups on the benzene (B151609) ring is expected to influence the electron transfer rate.

Table 1: Illustrative Heterogeneous Rate Constants for Analogous Benzoxazole Derivatives This table presents data from related compounds to infer the potential electrochemical characteristics of this compound.

| Compound | Technique | Standard Rate Constant (kₛ) (cm/s) |

|---|---|---|

| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | Klingler-Kochi | Value dependent on experimental conditions |

| N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide | Klingler-Kochi | Value dependent on experimental conditions |

Redox Potentials and Mechanisms

The redox potentials of a molecule dictate the energy levels at which it will accept or donate electrons. The structural features of this compound, specifically the electron-rich aromatic diamine and the benzoxazole moiety, suggest a rich redox chemistry.

Oxidation Processes and Radical Cation Stability

The oxidation of this compound is expected to occur on the electron-rich benzene-1,3-diamine ring. Aromatic amines are known to undergo oxidation to form radical cations. The stability of these radical cations is a critical factor in their subsequent chemical reactions.

The two amino groups on the benzene ring will significantly lower the oxidation potential compared to unsubstituted benzene or benzoxazole. The initial one-electron oxidation would generate a radical cation, where the positive charge and the unpaired electron are delocalized across the aromatic system. The stability of this radical cation would be influenced by the resonance delocalization and the electronic effects of the benzoxazole substituent. Generally, radical cations of aromatic amines can be stabilized by resonance, and the presence of the benzoxazole group may further influence this delocalization. The subsequent fate of the radical cation could involve dimerization, reaction with nucleophiles, or further oxidation at a higher potential.

Reduction Processes and Radical Anion Reversibility (n-Doping Character)

The reduction of this compound would likely involve the benzoxazole moiety, which contains a π-deficient oxazole (B20620) ring fused to a benzene ring. This part of the molecule can accept an electron to form a radical anion. The reversibility of this reduction process is an important indicator of the stability of the resulting radical anion and the potential for the material to exhibit n-doping character in electronic applications.

For many heterocyclic compounds, the initial reduction is a one-electron process leading to the formation of a radical anion. The stability of this radical anion is enhanced by the delocalization of the extra electron over the entire π-system of the benzoxazole ring system. If the radical anion is stable on the timescale of the electrochemical measurement (e.g., cyclic voltammetry), the reduction process will appear reversible. This reversibility is a key characteristic of materials that can be effectively n-doped, as it implies that the material can be repeatedly reduced and oxidized without degradation. The electron-donating amino groups on the other ring will likely make the reduction more difficult (i.e., occur at a more negative potential) compared to an unsubstituted benzoxazole.

Table 2: Predicted Redox Behavior of this compound This table is a predictive summary based on the electrochemical principles of related aromatic amines and benzoxazole derivatives.

| Process | Expected Locus of Reaction | Initial Product | Factors Affecting Stability/Reversibility |

|---|---|---|---|

| Oxidation | Benzene-1,3-diamine ring | Radical Cation | Resonance delocalization, electronic effect of benzoxazole group |

| Reduction | Benzoxazole moiety | Radical Anion | π-system delocalization, potential for reversible n-doping |

Advanced Research Applications in Materials Science for 5 Benzooxazol 2 Yl Benzene 1,3 Diamine

Polymer Chemistry and Optoelectronic Materials

The diamine functionality of 5-Benzooxazol-2-yl-benzene-1,3-diamine allows it to be readily polymerized with various monomers, leading to the creation of high-performance polymers with tailored properties. The benzoxazole (B165842) moiety imparts desirable characteristics such as high thermal stability, mechanical strength, and specific optical and electronic properties to the resulting polymer chains.

Incorporation into Polymeric Systems for Enhanced Properties

A significant application of this compound and its isomers is in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. The incorporation of the benzoxazole unit into the polyimide backbone further enhances these properties.

Research on the closely related isomer, 5-amino-2(p-aminophenyl) benzoxazole (AAPB), has demonstrated the successful synthesis of a series of polyimides through a conventional two-stage method with various dianhydrides. The resulting polyimides exhibited excellent thermal stability, with glass transition temperatures (Tg) ranging from 336°C to 369°C and decomposition temperatures above 530°C in a nitrogen atmosphere researchgate.net. These polymers also showed excellent solvent resistance and could be cast into light yellow, flexible films researchgate.net.

The properties of these polyimides are influenced by the specific dianhydride used in the polymerization. The table below summarizes the thermal properties of polyimides derived from 5-amino-2(p-aminophenyl) benzoxazole and different dianhydrides.

| Dianhydride Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss in N2) |

| Pyromellitic dianhydride (PMDA) | 336°C | > 530°C |

| 2,2',3,3'-Biphenyl tetracarboxylic dianhydride (i-BPDA) | 345°C | > 530°C |

| 4,4'-Oxdiphthalic anhydride (ODPA) | 358°C | > 530°C |

| 1,4-Bis(3,4-dicarboxyphenoxy) benzene (B151609) dianhydride (HQDPA) | 361°C | > 530°C |

| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 369°C | > 530°C |

This data is based on the properties of polyimides derived from the isomeric diamine, 5-amino-2(p-aminophenyl) benzoxazole. researchgate.net

The rigid and linear structure of the benzoxazole unit contributes to the high thermal stability and mechanical strength of these polyimides. The specific position of the amino groups on the phenyl ring also plays a crucial role in determining the final properties of the polymer . For instance, polyimides derived from different isomers of aminophenyl benzoxazole can exhibit variations in their glass transition temperatures and thermal decomposition profiles .

Fluorescent Material Applications

Benzoxazole derivatives are well-known for their fluorescent properties, making them valuable components in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors nih.govmdpi.com. The extended π-conjugated system of the benzoxazole core is responsible for its ability to absorb and emit light . The presence of amino groups can further modulate these photophysical properties ias.ac.in.

Steady-State Fluorescence Investigations

While specific steady-state fluorescence data for this compound is not extensively reported in the literature, studies on analogous 2-phenylbenzoxazole derivatives provide insights into their expected behavior. These compounds typically exhibit strong fluorescence in both solution and the solid state nih.gov. The emission wavelength is sensitive to the solvent polarity, with a red shift (to longer wavelengths) often observed in more polar solvents. This phenomenon is attributed to the stabilization of the excited state by the solvent molecules evidentscientific.com.

In the context of polyimides, the incorporation of fluorescent moieties like benzoxazoles can be challenging due to fluorescence quenching caused by strong inter- and intramolecular charge transfer (CT) interactions within the polymer chains nih.gov. However, by carefully designing the polymer architecture, it is possible to achieve highly fluorescent polyimides. For example, introducing bulky groups or flexible linkages can disrupt chain packing and reduce these quenching effects nih.gov. Polyimides containing benzoxazole pendant groups have been synthesized and shown to exhibit blue photoluminescence nih.gov.

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique to study the excited-state dynamics of fluorescent molecules. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For many organic fluorophores, including benzoxazole derivatives, fluorescence lifetimes are typically in the nanosecond range periodikos.com.br.

The fluorescence lifetime of a benzoxazole derivative can be influenced by its local environment. For instance, when incorporated into a polymer matrix, the rigidity of the surrounding environment can affect the non-radiative decay pathways, thereby altering the fluorescence lifetime. Studies on tryptophan-containing peptides in reverse micelles, which mimic crowded biological environments, have shown that changes in the local microenvironment lead to evident changes in fluorescence decay kinetics mdpi.com. Similar effects can be expected for this compound when incorporated into a polymer.

Analysis of Fluorescence Quenching Pathways (e.g., Intersystem Crossing, Internal Conversion)

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. In the context of benzoxazole-containing polymers, a primary quenching pathway is the formation of charge-transfer complexes between the electron-donating diamine part and the electron-accepting dianhydride part of the polyimide chain nih.gov. This leads to non-radiative decay of the excited state.

Other common quenching mechanisms include intersystem crossing, where the molecule transitions from the excited singlet state to a triplet state, and internal conversion, a non-radiative transition between electronic states of the same spin multiplicity. The rates of these processes are influenced by the molecular structure and the surrounding environment. For instance, the presence of heavy atoms can enhance intersystem crossing. In the case of 2-phenylbenzoxazole derivatives, the fluorescence quantum yield of the phototautomer has been observed to decrease from benzimidazole to benzoxazole to benzothiazole, suggesting an increase in the rate of internal conversion in that order ias.ac.in.

Aggregation Effects and Concentration-Dependent Spectral Shifts

The fluorescence of many organic dyes is quenched at high concentrations due to the formation of non-fluorescent aggregates. However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior: they are weakly fluorescent in solution but become highly emissive in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.

While there is no specific data on aggregation-induced emission for this compound, benzoxazole derivatives have been incorporated into molecules that exhibit AIE. Concentration-dependent changes in the fluorescence spectra of benzoxazole dyes have been observed when entrapped in a silica matrix, indicating the formation of different emissive species at varying concentrations rsc.org. In polymer films, the aggregation of fluorescent dyes can be influenced by the polymer host, with the solubility of the dye in the polymer matrix playing a key role periodikos.com.br.

Development of Sensors and Probes

The 2-phenylbenzoxazole (PBO) framework, which is the core structure of this compound, is a popular and robust building block for creating fluorescent organic dyes. rsc.orgrsc.org These derivatives are often highly emissive in their solid state, a characteristic attributed to favorable crystal packing. rsc.org The PBO fragment is well-suited for chemical modifications aimed at extending the conjugated π-electron system, which can lead to aggregation-induced emission (AIE). rsc.orgrsc.org

Furthermore, derivatives of 2-(2′-hydroxyphenyl)benzoxazole are well-known excited-state intramolecular proton transfer (ESIPT) dyes, making them particularly suitable for solid-state sensing applications. rsc.org The inherent photo- and thermal stability of the PBO scaffold makes it an attractive component for developing new photoluminescent materials. rsc.org Benzoxazole derivatives are recognized as important structures for fluorescent probes, including those used for detecting anions and metal cations. In addition to their use in materials science, these compounds are being investigated as fluorescent probes for biological molecules like DNA. periodikos.com.br

While the broader class of 2-phenylbenzoxazole derivatives shows significant potential and application in the development of sensors and probes, specific research detailing the use of this compound for these purposes is not prominently available in the reviewed literature.

Electrochromic Materials Development

Currently, there are no specific research findings available in the public domain that detail the application or investigation of this compound in the development of electrochromic materials.

Catalysis Research and Ligand Design

Role as Ligands in Catalyst Synthesis for Chemical Reactions

While the broader class of heterocyclic compounds, such as benzotriazoles, have been successfully used as inexpensive and efficient ligands in palladium-catalyzed cross-coupling reactions, specific studies detailing the synthesis and application of this compound as a ligand in catalyst synthesis were not identified in the reviewed literature. researchgate.net The functionalization of the benzoxazole core itself is often achieved through palladium-catalyzed reactions rather than the compound serving as a ligand. researchgate.net

Application in Specific Catalytic Transformations (e.g., Mizoroki–Heck Coupling)

There is no specific information available in the reviewed scientific literature regarding the use of this compound as a ligand or substrate in the Mizoroki–Heck coupling reaction.

Development of Heterogeneous Catalysis Systems (e.g., Brønsted Acidic Ionic Liquid Gels)

Research has demonstrated the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel) as an efficient heterogeneous catalyst for the synthesis of benzoxazole derivatives. semanticscholar.org This method involves the condensation and aromatization of 2-aminophenols with aldehydes under solvent-free conditions. semanticscholar.org The BAIL gel is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS). semanticscholar.org

This catalytic system offers several advantages, including high product yields, a simple workup procedure, and high reusability of the catalyst for up to five consecutive runs without a significant loss in activity. semanticscholar.org The reactions are typically carried out at 130°C for 5 hours, yielding a variety of benzoxazole derivatives. semanticscholar.org This approach represents a green and efficient method for producing the core benzoxazole structure found in this compound.

| Entry | Aldehyde Reactant | 2-Aminophenol (B121084) Reactant | Yield (%) | Catalyst Reusability (Yield % per Run) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Aminophenol | 98 | 98 (Run 1), 97 (Run 2), 97 (Run 3), 96 (Run 4), 95 (Run 5) |

| 2 | 4-Methylbenzaldehyde | 2-Aminophenol | 96 | N/A |

| 3 | 4-Methoxybenzaldehyde | 2-Aminophenol | 95 | N/A |

| 4 | 4-Chlorobenzaldehyde | 2-Aminophenol | 97 | N/A |

| 5 | 4-Nitrobenzaldehyde | 2-Aminophenol | 92 | N/A |

| 6 | Benzaldehyde | 2-Amino-4-methylphenol | 95 | N/A |

| 7 | Benzaldehyde | 2-Amino-4-chlorophenol | 96 | N/A |

Supramolecular Chemistry Investigations

No specific research findings pertaining to the use of this compound in supramolecular chemistry investigations were identified in the available literature.

Self-Assembly and Molecular Recognition

The ability of this compound and its derivatives to self-assemble into well-defined architectures is a direct consequence of the interplay of various intermolecular forces. Hydrogen bonding, π-π stacking, and van der Waals interactions are the primary drivers for the spontaneous organization of these molecules into higher-order structures.

Detailed crystallographic studies of analogous compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, provide significant insights into the potential self-assembly behavior of this compound. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds, creating chains that are further organized into a three-dimensional network by weak aromatic π–π stacking interactions, with centroid–centroid separations of approximately 3.62 Å. nih.gov Similarly, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole reveals a two-dimensional network formed through intermolecular N—H⋯N hydrogen bonds and π–π interactions with a centroid–centroid distance of 3.6560 (15) Å. The presence of two amine groups in this compound is expected to lead to even more complex and robust hydrogen-bonding networks.

The formation of co-crystals represents another facet of molecular recognition. For instance, 2-aminobenzoxazole (B146116) has been shown to form a co-crystal salt with fumaric acid, where hydrogen bonding and van der Waals interactions are the dominant forces in the crystal lattice. iucr.org This demonstrates the potential of the amino-functionalized benzoxazole scaffold to participate in crystal engineering and the design of multi-component molecular materials.

The non-covalent interactions responsible for the self-assembly and molecular recognition of benzoxazole derivatives are summarized in the table below.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Consequence |

| Hydrogen Bonding | Amine (N-H) as donor, Benzoxazole Nitrogen as acceptor | N-H···N | Formation of chains and networks |

| π-π Stacking | Benzoxazole and Phenyl rings | 3.6 Å - 3.8 Å | Stabilization of layered structures |

| C-H···O Contacts | Phenyl C-H and Benzoxazole Oxygen | ~2.6 Å | Directional packing of molecules |

These self-assembly properties are not merely of academic interest; they form the basis for the development of materials with applications in organic electronics, sensing, and nanotechnology. The ability to form ordered structures on a nanoscale can influence the electronic and photophysical properties of the resulting materials, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Host-Guest Chemistry with Benzoxazole Scaffolds

The electron-rich aromatic system and the potential for specific intermolecular interactions make benzoxazole derivatives, including this compound, attractive candidates for applications in host-guest chemistry. In this context, they can act as "guests," being encapsulated within the cavity of larger "host" molecules, or they can be incorporated into macrocyclic structures to act as hosts themselves.

Macrocyclic hosts such as cyclodextrins and calixarenes are well-known for their ability to form inclusion complexes with a variety of guest molecules, including aromatic compounds. nih.govmdpi.com Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, can encapsulate hydrophobic guest molecules in aqueous solutions. nih.govoatext.com While specific studies on the inclusion of this compound are not prevalent, research on structurally related benzimidazoles has shown that complexation with cyclodextrins can enhance their solubility and bioavailability. scielo.br Given the structural similarities, it is highly probable that this compound could form stable inclusion complexes with cyclodextrins, with the benzoxazole and phenyl moieties residing within the hydrophobic cavity.

Calixarenes, on the other hand, offer a more versatile platform for designing specific host molecules. They can be functionalized at their upper and lower rims to create tailored binding pockets. nih.gov Notably, calix nih.govarenes bearing benzoxazole and other benzoazolyl heterocycles have been synthesized. researchgate.net These functionalized calixarenes have demonstrated the ability to act as selective fluorescent chemosensors for anions, indicating that the benzoxazole unit can play an active role in molecular recognition and binding events. researchgate.net This suggests that a macrocycle incorporating the this compound unit could be designed to recognize and bind specific guest molecules, with the diamino groups providing additional sites for hydrogen bonding interactions.

The potential interactions in host-guest systems involving benzoxazole scaffolds are outlined below.

| Host Molecule | Potential Guest | Driving Forces for Complexation | Potential Applications |

| Cyclodextrins | This compound | Hydrophobic interactions, van der Waals forces | Enhanced solubility, drug delivery |

| Calixarenes | Anions, small organic molecules | Ion-dipole interactions, hydrogen bonding, π-π stacking | Chemical sensing, catalysis |

| Macrocycles containing this compound | Cations, anions, neutral molecules | Hydrogen bonding, electrostatic interactions, π-π stacking | Molecular recognition, separation |

The exploration of host-guest chemistry involving this compound and related benzoxazole scaffolds opens up avenues for the development of novel sensors, molecular switches, and controlled-release systems. The ability to tune the binding properties through synthetic modification of both the host and guest molecules provides a powerful tool for creating functional materials with precisely controlled properties.

Derivatization and Functionalization Studies of 5 Benzooxazol 2 Yl Benzene 1,3 Diamine

Amination and Alkylation Reactions

The presence of two primary amine groups on the benzene (B151609) ring of 5-Benzooxazol-2-yl-benzene-1,3-diamine makes it a prime candidate for amination and alkylation reactions. These reactions allow for the introduction of additional nitrogen-containing substituents and alkyl chains, which can significantly modify the compound's steric and electronic properties.

While direct amination and alkylation studies on this compound are not extensively documented in publicly available literature, analogous reactions on related benzoxazole (B165842) and diamine structures provide insight into its expected reactivity. For instance, nickel-catalyzed direct C-H amination of benzoxazoles with secondary amines has been demonstrated as a facile and efficient method for creating sp² C-N bonds. researchgate.net This suggests that the benzoxazole ring of the target compound could potentially undergo similar C-H functionalization.

Alkylation of the diamine groups is expected to proceed via standard nucleophilic substitution reactions with alkyl halides or other alkylating agents. The reactivity of the two amine groups could potentially be controlled by adjusting reaction conditions such as stoichiometry of the alkylating agent, temperature, and the use of protecting groups to achieve mono- or di-alkylation.

Table 1: Representative Amination Reactions of Benzoxazoles

| Entry | Benzoxazole Substrate | Amine | Catalyst / Reagent | Product | Yield (%) |

| 1 | Benzoxazole | Morpholine | Ni(OAc)₂·4H₂O / TBHP | 2-Morpholinobenzoxazole | 82 |

| 2 | Benzoxazole | Piperidine | Ni(OAc)₂·4H₂O / TBHP | 2-(Piperidin-1-yl)benzoxazole | 75 |

| 3 | Benzoxazole | Pyrrolidine | Ni(OAc)₂·4H₂O / TBHP | 2-(Pyrrolidin-1-yl)benzoxazole | 68 |

This data is illustrative of C-H amination on the benzoxazole core and not directly on this compound. Data sourced from a study on nickel-catalyzed C-H direct amination. researchgate.net

Introduction of Diverse Substituents on the Benzene and Benzoxazole Moieties

The introduction of a variety of substituents onto both the benzene and benzoxazole rings of this compound is a key strategy for tuning its chemical and physical properties. The existing amine groups on the benzene ring can direct electrophilic aromatic substitution or can be transformed into other functional groups.

Synthetic strategies for 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with various carboxylic acid derivatives or aldehydes. nih.govnih.gov This approach allows for the incorporation of a wide range of functionalities at the 2-position of the benzoxazole ring prior to the formation of the diamine. For example, the synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrates the introduction of complex side chains. xjtlu.edu.cn Similarly, functionalization of the benzene ring of the benzoxazole moiety can be achieved by starting with appropriately substituted 2-aminophenols.

The diamine groups on the phenyl ring can be diazotized and converted into a range of other substituents, such as halogens, hydroxyl, or cyano groups, via Sandmeyer-type reactions. These transformations would provide a platform for further functionalization.

Formation of Schiff Bases and Hydrazone Derivatives

The primary amine groups of this compound are readily condensed with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry for generating libraries of new compounds. The resulting Schiff bases contain an azomethine group (-C=N-), which can be a key pharmacophore in various biologically active molecules. orientjchem.org

The synthesis of Schiff bases from diamines can lead to the formation of mono- or bis-Schiff bases depending on the stoichiometry of the carbonyl compound used. researchgate.net The reaction is typically carried out in an alcoholic solvent, often with acid catalysis. researchgate.net A variety of aromatic and heterocyclic aldehydes can be employed to generate a diverse range of derivatives. orientjchem.org

Hydrazone derivatives can also be synthesized from this compound. This would typically involve a two-step process where one of the amine groups is first converted into a hydrazine (B178648) moiety, which is then condensed with an aldehyde or ketone. nih.govmdpi.com Hydrazones, characterized by the -NH-N=CH- linkage, are another important class of compounds with a wide array of biological activities. researchgate.net

Table 2: Examples of Schiff Base Formation from Benzoxazole Precursors

| Entry | Amine Precursor | Aldehyde | Solvent | Product |

| 1 | 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | Benzaldehyde | Ethanol | 2-(2-Chloro-4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1,3-benzoxazole-5-carbohydrazide |

| 2 | 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | 2-Chlorobenzaldehyde | Ethanol | 2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide |

| 3 | 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | 4-Chlorobenzaldehyde | Ethanol | 2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide |

This data is based on the synthesis of Schiff bases from a benzoxazole carbohydrazide, demonstrating the feasibility of the reaction on a related scaffold. researchgate.net

Ring Expansion/Contraction and Heterocycle Fusion Reactions

The modification of the heterocyclic core of this compound through ring expansion, contraction, or fusion reactions represents an advanced strategy for creating novel molecular architectures. Such transformations can lead to the formation of entirely new heterocyclic systems with distinct properties.

For example, the benzoxazole ring could potentially undergo ring-opening reactions under certain conditions, providing access to intermediates that can be recyclized to form larger or different heterocyclic rings. The synthesis of 1,4-dihydro-benzo[d] xjtlu.edu.cnoxazin-2-ones from related precursors via a Hofmann rearrangement illustrates a ring expansion to a six-membered heterocycle. nih.gov

Furthermore, the diamine functionality on the benzene ring can be utilized to build additional fused heterocyclic rings. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused diazepine (B8756704) or other nitrogen-containing heterocyclic systems. The reaction of ortho-diamines with appropriate reagents to form fused 1,2,5-thiadiazoles is a known synthetic route. researchgate.net These types of reactions significantly increase the structural complexity and diversity of the derivatives that can be accessed from the starting diamine.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-Benzooxazol-2-yl-benzene-1,3-diamine

This compound is a distinctive organic compound featuring a central benzene-1,3-diamine core. A key structural feature is the substitution at the 5-position with a benzooxazole group. This benzooxazole moiety, a fusion of a benzene (B151609) and an oxazole (B20620) ring, imparts significant aromaticity and unique electronic properties to the molecule.

The presence of two amine groups on the benzene ring makes it a highly functional molecule, capable of undergoing a variety of chemical reactions. This structural attribute positions it as a valuable intermediate in the synthesis of more complex molecules, including polymers, specialized ligands for coordination chemistry, and potentially bioactive compounds.

Current research applications have established its utility in several key areas:

Polymer Synthesis: It serves as a monomer in the creation of polyimides. These polymers are noted for their high thermal stability and good solubility in polar solvents, making them suitable for high-performance material applications.

Coordination Chemistry: The compound acts as a building block for coordination polymers. The resulting materials have shown potential for unique luminescent and magnetic properties due to the interaction between the organic ligand and metal ions.

Catalysis: It is utilized in the synthesis of catalysts, for instance, those used in cross-coupling reactions like the Mizoroki–Heck reaction.

Medicinal Chemistry: The benzoxazole (B165842) core is a well-known scaffold in medicinal chemistry, and derivatives of this compound are being investigated for their biological activities. Research has indicated that similar benzoxazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential avenue for anticancer research. researchgate.net The proposed mechanism often involves interaction with specific biological targets like tyrosine kinases.

The core of its utility lies in the synergistic combination of the reactive diamine functionalities and the stable, electronically significant benzooxazole group.

Emerging Research Avenues and Potential Applications

The foundational properties of this compound are paving the way for several emerging research directions and novel applications. These are largely extensions of its established roles but focus on developing more sophisticated and targeted materials and therapeutic agents.

Advanced Materials:

High-Performance Polymers: Beyond basic polyimides, research is moving towards creating advanced polymers with tailored properties. By incorporating this diamine, scientists aim to develop materials with enhanced thermal resistance, specific optical properties, or improved mechanical strength for use in demanding environments like aerospace and electronics. The incorporation of azo substituents into similar benzoxazole structures has been explored to create materials that absorb UV and blue light, suggesting potential applications as specialized filters. researchgate.net

Fluorescent Materials: The benzoxazole moiety is a known fluorophore. nih.gov This has led to investigations into using its derivatives as fluorescent brighteners or probes. researchgate.net The development of novel coordination polymers with this ligand could lead to new materials for organic light-emitting diodes (OLEDs) or chemical sensors.

Medicinal and Pharmaceutical Chemistry:

Anticancer Drug Discovery: The anticancer potential of the benzoxazole scaffold is a major driver of current research. researchgate.netnih.govmdpi.com Emerging studies are focused on synthesizing and screening derivatives of compounds like this compound to identify potent and selective anticancer agents. mdpi.comnih.gov Research into related molecules has shown that they can induce apoptosis (programmed cell death) in cancer cells and may act as inhibitors of crucial enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in tumor angiogenesis. nih.gov

Antimicrobial Agents: The benzoxazole nucleus is being actively explored for developing new antimicrobial drugs to combat resistant pathogens. nih.govnih.gov While research may not be specific to this exact diamine, its structure serves as a template for designing novel compounds with potential antibacterial and antifungal properties. nih.govnih.gov

Targeted Therapies: The ability to functionalize the diamine groups allows for the rational design of molecules that can target specific biological pathways or enzymes. This is a significant area of interest for developing next-generation therapeutics with higher efficacy and fewer side effects. mdpi.com

Methodological Advancements in Characterization and Computation

Progress in understanding and utilizing this compound and its derivatives is closely linked to advancements in analytical and computational techniques.

Advanced Characterization Techniques:

Spectroscopy and Spectrometry: While standard techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) remain fundamental for structural confirmation, more advanced methods are being employed. wisdomlib.orgijpsr.comderpharmachemica.com High-resolution mass spectrometry (HRMS) is crucial for precise molecular weight determination and formula confirmation of newly synthesized derivatives. mdpi.com

Chromatography: Techniques like Thin-Layer Chromatography (TLC) are routinely used to monitor reaction progress and assess purity. derpharmachemica.com For more complex mixtures or for purification, column chromatography is often employed. derpharmachemica.com

Computational Chemistry and In Silico Methods:

Molecular Docking: This has become an indispensable tool in medicinal chemistry research involving benzoxazole derivatives. It allows researchers to predict how these molecules might bind to the active site of a biological target, such as an enzyme or protein receptor (e.g., DNA gyrase, VEGFR-2). nih.govbenthamdirect.combiotech-asia.org These simulations help in understanding the structure-activity relationship (SAR) and in prioritizing which derivatives to synthesize and test. mdpi.combiotech-asia.org

Molecular Dynamics (MD) Simulations: To complement docking studies, MD simulations are used to analyze the stability of the ligand-receptor complex over time. rjeid.combu.edu.eg This provides a more dynamic picture of the molecular interactions.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of benzoxazole compounds. rjeid.com This method can predict molecular orbitals (HOMO/LUMO), electrostatic potential, and other quantum chemical parameters that help explain the reactivity and behavior of the molecule.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. benthamdirect.com

These methodological advancements are accelerating the pace of research, enabling a more rational, design-driven approach to the development of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzooxazol-2-yl-benzene-1,3-diamine, and how can their efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted benzene-1,3-diamine precursors with benzooxazole derivatives. Optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) to improve yield. For example, using polar aprotic solvents like DMF at 80–100°C with catalytic acetic acid enhances reaction efficiency . Characterization via -NMR and FT-IR is critical to confirm structural integrity .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiling should use a tiered approach:

Screen solvents (e.g., DMSO, ethanol, water) via UV-Vis spectroscopy to determine solubility thresholds.

Assess thermal stability via thermogravimetric analysis (TGA) at 25–200°C.

Monitor photostability under UV light (254–365 nm) using HPLC to track degradation products .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine -NMR (to resolve aromatic protons and amine groups), -NMR (to identify benzooxazole carbons), and high-resolution mass spectrometry (HRMS) for molecular weight validation. FT-IR should confirm N-H stretching (3200–3400 cm) and C=N/C-O bonds (1600–1650 cm) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Use a 2 factorial design to evaluate variables:

- Factors : Temperature (60°C vs. 100°C), solvent (DMF vs. THF), catalyst concentration (0.1 mol% vs. 1 mol%).

- Response Variables : Yield, purity (HPLC area %).

- Analyze interactions using ANOVA to identify dominant factors. For example, higher temperatures in DMF may maximize yield but reduce purity due to side reactions .

Q. How should researchers resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

Replicate Assays : Conduct triplicate experiments under standardized conditions (e.g., fixed cell lines, incubation times).

Cross-Validate Mechanisms : Use molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity vs. bacterial topoisomerase for antimicrobial activity).

Statistical Analysis : Apply Tukey’s HSD test to identify outliers or assay-specific interference .

Q. What computational strategies can predict the thermodynamic properties of this compound for reaction design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy () of key reactions (e.g., cyclization steps) using B3LYP/6-31G(d) basis sets.

- COMSOL Multiphysics : Simulate heat transfer and mass balance in scaled-up reactions to identify exothermic risks or diffusion limitations .

Q. How can AI-driven tools enhance the design of novel analogs with improved bioactivity?

- Methodological Answer :

Generative Models : Train a variational autoencoder (VAE) on existing benzoxazole derivatives to propose novel structures.

QSAR Modeling : Use random forest regression to correlate structural descriptors (e.g., logP, polar surface area) with IC values from bioassays.

Virtual Screening : Dock candidate molecules against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize synthesis .

Data-Driven Research Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression.

- Calculate EC values with 95% confidence intervals via bootstrapping (10,000 iterations).

- Compare dose-response curves using an F-test to assess significance across cell lines or organisms .

Q. How can researchers address batch-to-batch variability in spectroscopic data during quality control?

- Methodological Answer :

Standardization : Use an internal standard (e.g., tetramethylsilane for NMR) across all batches.

Multivariate Analysis : Apply principal component analysis (PCA) to FT-IR spectra to detect outliers.

Control Charts : Monitor HPLC retention times and peak areas using Shewhart charts to flag deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。